1-[6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]-4-PHENYLPIPERAZINE
Description
1-[6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]-4-PHENYLPIPERAZINE: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining fluorophenyl, methylimidazo, thiazolyl, and phenylpiperazinyl groups, making it an interesting subject for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4OS/c1-16-21(22(29)27-13-11-26(12-14-27)19-5-3-2-4-6-19)30-23-25-20(15-28(16)23)17-7-9-18(24)10-8-17/h2-10,15H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZBNDVJPDACKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]-4-PHENYLPIPERAZINE typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-b]thiazole core, followed by the introduction of the fluorophenyl and phenylpiperazinyl groups. Common reagents used in these reactions include halogenated precursors, strong bases, and coupling agents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability while maintaining the quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
1-[6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]-4-PHENYLPIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-[6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]-4-PHENYLPIPERAZINE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be used as a probe to study cellular processes and molecular interactions. Its ability to interact with specific biological targets makes it valuable for investigating cellular pathways and mechanisms.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in materials science and chemical engineering.
Mechanism of Action
The mechanism of action of 1-[6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]-4-PHENYLPIPERAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: This compound shares some structural similarities but differs in its functional groups and reactivity.
2-Fluorodeschloroketamine: Another fluorinated compound with distinct pharmacological properties.
Vanillin acetate: A simpler aromatic compound used in various applications.
Uniqueness
1-[6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]-4-PHENYLPIPERAZINE stands out due to its complex structure and the combination of multiple functional groups. This uniqueness allows for diverse applications and interactions, making it a valuable compound for research and development.
Biological Activity
1-[6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-4-phenylpiperazine is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and structure-activity relationships (SAR) associated with this compound.
Chemical Structure and Properties
The compound's IUPAC name indicates its complex structure, which includes a thiazole ring, a piperazine moiety, and a fluorophenyl substituent. Its molecular formula is with a molecular weight of approximately 391.46 g/mol. The structural characteristics are crucial for its biological activity.
Biological Activity Overview
Research has indicated that compounds within the imidazo[2,1-b][1,3]thiazole class exhibit a variety of biological activities, primarily in oncology and neurology.
Anticancer Activity
A significant focus has been on the compound's efficacy against cancer cell lines. In a study assessing various derivatives of imidazo[2,1-b][1,3]thiazoles, it was found that certain derivatives showed potent activity against FLT3-dependent acute myeloid leukemia (AML) cell lines. For instance:
- Cell Line Tested : MV4-11 (FLT3-dependent AML)
- IC50 Values : Some derivatives exhibited IC50 values as low as 0.002 µM against MV4-11 cells, indicating high potency .
The mechanism appears to involve inhibition of FLT3 kinase activity, which is critical in the proliferation of AML cells.
Neuropharmacological Effects
The compound's piperazine component suggests potential activity in neuropharmacology. Research into similar piperazine derivatives has shown promise as inhibitors of monoamine oxidase (MAO), which is implicated in various neurodegenerative disorders. For example:
- MAO Inhibition : Certain studies have indicated that modifications on piperazine can enhance MAO-A and MAO-B inhibitory activities significantly .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the imidazo[2,1-b][1,3]thiazole and piperazine rings can dramatically affect biological activity:
| Substituent | Biological Activity | Remarks |
|---|---|---|
| 4-Fluorophenyl | High potency against AML | Enhances binding affinity to FLT3 |
| Methyl group | Modulates lipophilicity | Affects cellular uptake |
| Carbonyl group | Critical for activity | Necessary for interaction with target enzymes |
This table summarizes how specific structural features correlate with biological efficacy.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- AML Treatment : A study demonstrated that derivatives led to significant reductions in cell viability in AML models while sparing normal hematopoietic cells.
- Neurodegenerative Disorders : Compounds similar to the target molecule have been evaluated for their ability to cross the blood-brain barrier and inhibit MAO-B selectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
